An In-Depth Technical Guide to Methyl 5-aminobenzofuran-2-carboxylate
An In-Depth Technical Guide to Methyl 5-aminobenzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-aminobenzofuran-2-carboxylate (CAS No. 1646-29-3) is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2][3] Its unique structure, featuring a rigid benzofuran core, a reactive primary amine, and a modifiable ester group, makes it a valuable scaffold for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, an exploration of its chemical reactivity, and a discussion of its current and potential applications, particularly in the realm of drug discovery. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials.
Core Compound Identification and Properties
Methyl 5-aminobenzofuran-2-carboxylate is a stable, solid organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1646-29-3 | [1][3] |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.18 g/mol | [1] |
| Appearance | White to light yellow or light orange powder/crystal | Inferred from related compounds |
| Density | ~1.304 g/cm³ | Vendor Data |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in common organic solvents like ethanol, methanol, and dichloromethane. | Inferred from synthesis protocols |
Synthesis and Purification
The most common and efficient synthesis of Methyl 5-aminobenzofuran-2-carboxylate is achieved through the reduction of its nitro precursor, Methyl 5-nitrobenzofuran-2-carboxylate. This two-step process begins with the synthesis of the nitro compound followed by its reduction to the desired amine.
Synthesis of Methyl 5-nitrobenzofuran-2-carboxylate
The synthesis of the benzofuran ring is typically accomplished via the Perkin rearrangement, starting from a salicylaldehyde derivative.
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Step 1: Cyclization. 5-Nitrosalicylaldehyde is reacted with methyl bromoacetate in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is heated to facilitate the intramolecular cyclization, forming the benzofuran ring system.
Reduction to Methyl 5-aminobenzofuran-2-carboxylate
The nitro group of Methyl 5-nitrobenzofuran-2-carboxylate is readily reduced to a primary amine using various established methods. Catalytic hydrogenation is a clean and high-yielding approach.
Experimental Protocol: Catalytic Hydrogenation
Materials:
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Methyl 5-nitrobenzofuran-2-carboxylate
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Palladium on carbon (5% or 10% Pd/C)
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Ethanol or Methanol (solvent)
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Hydrogen gas (H₂)
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Filtration apparatus (e.g., Celite pad)
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Rotary evaporator
Procedure:
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In a suitable hydrogenation vessel, dissolve Methyl 5-nitrobenzofuran-2-carboxylate in ethanol (e.g., 15 mL per gram of substrate).[4]
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Carefully add 5% palladium on carbon catalyst (typically 5-10% by weight of the starting material).[4]
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Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
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Pressurize the vessel with hydrogen gas (a typical pressure is between 0.3-0.5 MPa) and stir the mixture vigorously at room temperature (10-30 °C).[4]
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Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 3-6 hours.[4]
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Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
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Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Methyl 5-aminobenzofuran-2-carboxylate.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, or by column chromatography on silica gel if necessary.
Diagram: Synthesis Workflow
Caption: A two-step synthesis of Methyl 5-aminobenzofuran-2-carboxylate.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzofuran ring system, the methyl ester protons, and the amine protons. The protons on the benzene ring will exhibit splitting patterns influenced by the electron-donating amino group. The methyl ester will appear as a singlet around 3.8-3.9 ppm. The amine protons will likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the nine unique carbon atoms in the molecule. The carbonyl carbon of the ester will be found in the downfield region (around 160-170 ppm). The aromatic carbons will appear in the range of 100-150 ppm, with the carbon atoms directly attached to the nitrogen and oxygen atoms showing characteristic shifts. The methyl carbon of the ester will be observed in the upfield region (around 50-55 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
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N-H Stretching: Two distinct sharp peaks are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
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C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ is characteristic of the ester carbonyl group.
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C-O Stretching: The C-O stretching of the ester and the furan ring will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.
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Aromatic C=C Stretching: Multiple peaks of varying intensity will be observed in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) at m/z = 191, corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) from the ester, followed by the loss of carbon monoxide (-CO).
Chemical Reactivity and Applications
The chemical reactivity of Methyl 5-aminobenzofuran-2-carboxylate is dominated by the nucleophilic character of the aromatic amine and the electrophilic nature of the ester carbonyl. This dual reactivity makes it a valuable intermediate in organic synthesis.
Reactions at the Amino Group
The primary amine at the C-5 position is a versatile handle for further functionalization.
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Acylation and Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy for introducing diverse substituents to modulate the biological activity of the benzofuran scaffold.
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Schiff Base Formation: Condensation with aldehydes and ketones yields Schiff bases (imines). This reaction is useful for creating larger, more complex molecules and for the synthesis of certain classes of ligands and biologically active compounds.
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Diazotization: The aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[5] This highly reactive intermediate can be converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer and related reactions, further highlighting the synthetic utility of this compound.[5]
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N-Alkylation and N-Arylation: The amino group can participate in nucleophilic substitution and cross-coupling reactions to form N-alkyl and N-aryl derivatives. For instance, it is a key starting material in the synthesis of Vilazodone, an antidepressant, where it is used to construct a piperazine ring system.
Diagram: Reactivity and Synthetic Pathways
Caption: Key reaction pathways for Methyl 5-aminobenzofuran-2-carboxylate.
Reactions at the Ester Group
The methyl ester at the C-2 position can be readily transformed into other functional groups.
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Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidification yields the corresponding carboxylic acid. This is a crucial step for the synthesis of amide derivatives via peptide coupling reactions.
-
Amidation: Direct reaction with amines at elevated temperatures can form amides, although this is often less efficient than the hydrolysis-coupling sequence.
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Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Applications in Drug Discovery
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][6] Methyl 5-aminobenzofuran-2-carboxylate serves as a key starting material for the synthesis of:
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Anticancer Agents: Derivatives have been investigated as inhibitors of tubulin polymerization and as cytotoxic agents against various cancer cell lines.[4] The amino group provides a convenient point for attaching other pharmacophores to enhance potency and selectivity.
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P-glycoprotein (P-gp) Inhibitors: P-gp is a transmembrane protein responsible for multidrug resistance in cancer cells. Aminobenzofuran derivatives have shown promise as P-gp inhibitors, potentially reversing drug resistance and improving the efficacy of chemotherapy.
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Kinase Inhibitors: The benzofuran core can be elaborated to target the ATP-binding site of various protein kinases, which are crucial targets in oncology and inflammatory diseases.
Applications in Materials Science
The rigid, planar structure of the benzofuran ring system and the presence of versatile functional groups make this molecule an attractive building block for advanced materials.
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Polymers: The difunctional nature of Methyl 5-aminobenzofuran-2-carboxylate (amine and ester) allows it to be used as a monomer in the synthesis of high-performance polymers like polyamides and polyimides. These materials are expected to have high thermal stability and interesting photophysical properties.
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Fluorescent Probes and Dyes: The benzofuran nucleus is a known fluorophore. The amino group can be functionalized to create novel fluorescent dyes and chemosensors for the detection of metal ions or other analytes.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling Methyl 5-aminobenzofuran-2-carboxylate.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Methyl 5-aminobenzofuran-2-carboxylate is a high-value synthetic intermediate with significant potential in both pharmaceutical and materials science research. Its straightforward synthesis, well-defined reactivity, and the proven biological and material properties of its derivatives make it an essential tool for the modern synthetic chemist. This guide has provided a foundational understanding of this compound, intended to facilitate its effective use in the laboratory and inspire the development of novel applications.
References
- Google Patents. (2018). CN107674052B - Synthesis method of vilazodone intermediate 5-(1-piperazinyl)-2-benzofuran-2-carboxylic acid ethyl ester.
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Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29754-29782. Retrieved from [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Mastering Organic Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. 5-AMINO-BENZOFURAN-2-CARBOXYLIC ACID METHYL ESTER | 1646-29-3 [chemicalbook.com]
- 4. CN107674052B - Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
